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Executive Summary
NOSH-aspirin represents a novel class of hybrid pharmaceutical agents engineered to

augment the therapeutic benefits of aspirin while mitigating its known adverse effects. By

chemically integrating nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties onto an

aspirin scaffold, NOSH-aspirin exhibits significantly enhanced anti-inflammatory and

anticancer properties. This document provides a detailed exploration of the foundational

chemical properties of NOSH-aspirin, including its synthesis, mechanism of action,

physicochemical characteristics, and key experimental findings. The information is intended to

serve as a core technical resource for researchers and professionals in the field of drug

discovery and development.

Chemical Structure and Synthesis
NOSH-aspirin is a chimeric molecule that covalently links an aspirin backbone with chemical

groups capable of donating NO and H₂S. The most studied variant, often referred to as NOSH-

1 or NBS-1120, utilizes a nitrooxybutyl group for NO release and a 5-(4-hydroxyphenyl)-3H-1,2-

dithiole-3-thione (ADT-OH) moiety for H₂S donation.[1][2] These functional groups are typically

attached to the aspirin scaffold via ester bonds.[1]
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The general structure allows for variations, including positional isomers (ortho, meta, para)

which have been shown to influence biological potency.[1] The ortho-substituted isomer has

demonstrated the highest potency in inhibiting colon cancer cell growth.[1]

Synthesis Overview
The synthesis of NOSH-aspirin is a multi-step process involving the strategic esterification of

the aspirin molecule. While specific protocols may vary, a general synthetic approach involves:

Protection of functional groups: Protecting reactive groups on the aspirin molecule to ensure

selective modification.

Coupling of the NO-releasing moiety: Attaching the nitrooxybutyl group to the salicylic acid

portion of aspirin, often through an aliphatic spacer.[1]

Coupling of the H₂S-releasing moiety: Linking the ADT-OH group to the aspirin scaffold.[1]

Deprotection and purification: Removing any protecting groups and purifying the final NOSH-
aspirin compound.

Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are

commonly employed in organic solvents like dichloromethane (DCM) to facilitate the

esterification reactions.[1]
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General Synthesis Workflow for NOSH-Aspirin

Aspirin Scaffold

Esterification Reaction 1
(DCC, DMAP in DCM)

NO-Releasing Moiety
(e.g., Nitrooxybutyl group)

H₂S-Releasing Moiety
(e.g., ADT-OH)

Esterification Reaction 2
(DCC, DMAP in DCM)

NO-Aspirin Intermediate

Purification
(e.g., Chromatography)

Final NOSH-Aspirin
Compound

Click to download full resolution via product page

Caption: General workflow for NOSH-aspirin synthesis.

Physicochemical Properties
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The physicochemical properties of NOSH-aspirin are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile.

Property Value Source

Molecular Formula C₂₀H₁₅NO₇S₃ [3]

Molecular Weight 477.5 g/mol [3]

IUPAC Name

[4-(5-sulfanylidenedithiol-3-

yl)phenyl] 2-(4-

nitrooxybutanoyloxy)benzoate

[3]

CAS Number 1357362-67-4 [3]

XLogP3 4.5 [3]

Mechanism of Action
NOSH-aspirin exerts its biological effects through a multi-pronged mechanism that involves

the combined actions of its parent compound, aspirin, and the released gasotransmitters, NO

and H₂S.

Release of Gasotransmitters
Upon administration, NOSH-aspirin is metabolized, leading to the release of NO and H₂S.

Nitric Oxide (NO): NO is released from the nitrooxybutyl moiety, likely through ester

hydrolysis or other decomposition processes.[1] NO contributes to the gastroprotective

effects, counteracting the mucosal damage often associated with traditional NSAIDs.[4]

Hydrogen Sulfide (H₂S): H₂S is released from the dithiolethione moiety (ADT-OH). This

release can be triggered by biological thiols, such as cysteine or glutathione, through thiol

exchange reactions.[1] H₂S also plays a role in enhancing the anticancer and anti-

inflammatory effects.[4]
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Gasotransmitter Release from NOSH-Aspirin
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Caption: Proposed mechanism of NO and H₂S release.

Core Biological Pathways
NOSH-aspirin modulates several key signaling pathways to exert its potent anticancer and

anti-inflammatory effects.

Cyclooxygenase (COX) Inhibition: Like its parent compound, NOSH-aspirin inhibits COX

enzymes, leading to a reduction in prostaglandin E2 (PGE2) synthesis.[5][6] This action is

central to its anti-inflammatory properties.

Induction of Apoptosis: NOSH-aspirin promotes programmed cell death in cancer cells by

increasing the expression of pro-apoptotic factors like TNF-α and activating caspase-3.[5] It

also inhibits the pro-survival transcription factor NF-κB.[5][7]
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Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G0/G1

phase, thereby inhibiting cancer cell proliferation.[5][8] This is partly achieved by inhibiting

the expression of the transcription factor FoxM1, which is crucial for cell cycle progression.[5]

[8]

Regulation of Intracellular ROS: NOSH-aspirin can increase the levels of intracellular

reactive oxygen species (ROS), which can induce cytotoxicity and apoptosis in cancer cells.

[5]
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Caption: Key signaling pathways modulated by NOSH-aspirin.

Pharmacological Effects and Potency
Preclinical studies have consistently demonstrated the superior potency of NOSH-aspirin
compared to aspirin and its individual NO- or H₂S-releasing counterparts.
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In Vitro Potency
NOSH-aspirin exhibits potent growth-inhibitory effects against a wide range of human cancer

cell lines, with IC₅₀ values in the nanomolar range.[9] This represents a potency increase of up

to 100,000-fold compared to aspirin alone.[4][9]

Compound/Var
iant

Cell Line
(Colon Cancer)

IC₅₀ (nM)
Fold Increase
in Potency vs.
Aspirin

Source

o-NOSH-aspirin HCT 15 57 ± 5 >87,000 [1]

m-NOSH-aspirin HCT 15 110 ± 15 >45,000 [1]

p-NOSH-aspirin HCT 15 380 ± 30 >13,000 [1]

NOSH-1 HT-29 48 ± 3 >100,000 [9]

NOSH-2 HT-29 70 - 120 >60,000 [9]

NOSH-4 HT-29 240 - 800 >16,000 [9]

Aspirin (ASA) HT-29 >5,000,000 1 [9]

In Vivo Efficacy
In xenograft models using human colon cancer cells, orally administered NOSH-aspirin has

shown significant dose-dependent inhibition of tumor growth and mass without overt signs of

toxicity.[6][7]

Treatment Dose (mg/kg)
Tumor Volume
Reduction

Tumor Mass
Reduction

Source

NOSH-aspirin 25 73% 50 ± 7% [6][7]

NOSH-aspirin 50 89% 75 ± 5% [6][7]

NOSH-aspirin 100 96% 90 ± 3% [6][7]

Aspirin 50 70% 65% [6]
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Experimental Protocols
The following are generalized protocols for key experiments used in the foundational research

of NOSH-aspirin.

General Synthesis of NOSH-Aspirin (Illustrative)
Esterification with NO-donor: To a solution of aspirin in dry DCM, add DCC, DMAP, and the

NO-releasing moiety (e.g., a nitrooxybutanol derivative).

Reaction: Stir the mixture at room temperature for 6-12 hours.

Work-up: Filter the reaction mixture to remove byproducts. Wash the organic layer with dilute

acid, base, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced

pressure.

Coupling with H₂S-donor: Repeat the esterification process using the NO-aspirin

intermediate and the H₂S-releasing moiety (e.g., ADT-OH).

Purification: Purify the final product using column chromatography on silica gel.

Characterization: Confirm the structure and purity of the final compound using techniques

such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cell Growth Inhibition Assay (IC₅₀
Determination)

Cell Seeding: Seed human cancer cells (e.g., HT-29, HCT 15) in 96-well plates at a density

of 5,000-10,000 cells per well and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of NOSH-aspirin, aspirin (as a

control), and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

Viability Assessment: After the incubation period, assess cell viability using a standard

method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay or by direct cell counting.
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Data Analysis: Plot the percentage of cell viability against the logarithm of the drug

concentration. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%)

using non-linear regression analysis.

Workflow for IC₅₀ Determination

Seed Cancer Cells
in 96-well plates

Incubate Overnight
(Allow Adhesion)

Treat with Serial Dilutions
of NOSH-Aspirin

Incubate for
24-72 hours

Perform Cell Viability Assay
(e.g., MTT)

Measure Absorbance &
Calculate % Viability

Plot Dose-Response Curve &
Determine IC₅₀ Value
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Caption: Experimental workflow for IC₅₀ determination.

In Vivo Xenograft Model
Cell Implantation: Subcutaneously implant human colon cancer cells (e.g., 2 x 10⁶ HT-29

cells) suspended in a medium like Matrigel into the flank of immunocompromised mice (e.g.,

athymic nude mice).[7]

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle

control, aspirin, different doses of NOSH-aspirin).[7] Administer the compounds daily via oral

gavage.

Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be

calculated using the formula: (length × width²)/2.

Endpoint: After a predefined period (e.g., 21-25 days), sacrifice the mice.[6][7] Excise the

tumors, weigh them, and process them for further analysis (e.g., histology,

immunohistochemistry for markers like PCNA and TUNEL).

Conclusion
NOSH-aspirin is a promising preclinical drug candidate that builds upon the well-established

therapeutic framework of aspirin. Its hybrid design, which enables the controlled release of NO

and H₂S, results in a molecule with dramatically enhanced anticancer potency and a superior

gastrointestinal safety profile. The foundational chemical properties—including its unique

structure, multi-targeted mechanism of action, and nanomolar efficacy in cancer models—

underscore its potential for further development as a next-generation anti-inflammatory and

chemopreventive agent. This guide provides the core technical data and methodologies

essential for advancing research in this exciting area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b3235942?utm_src=pdf-body-img
https://aacrjournals.org/cancerres/article/72/8_Supplement/3898/580696/Abstract-3898-NOSH-aspirin-A-novel-nitric-oxide
https://www.benchchem.com/product/b3235942?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/72/8_Supplement/3898/580696/Abstract-3898-NOSH-aspirin-A-novel-nitric-oxide
https://pmc.ncbi.nlm.nih.gov/articles/PMC4656078/
https://aacrjournals.org/cancerres/article/72/8_Supplement/3898/580696/Abstract-3898-NOSH-aspirin-A-novel-nitric-oxide
https://www.benchchem.com/product/b3235942?utm_src=pdf-body
https://www.benchchem.com/product/b3235942?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3235942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. NOSH-aspirin | 1357362-67-4 | Benchchem [benchchem.com]

2. NOSH-aspirin - Wikipedia [en.wikipedia.org]

3. NOSH-aspirin | C20H15NO7S3 | CID 57384021 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. Could a NOSH-Aspirin-a-Day Keep Cancer Away? | The City College of New York
[ccny.cuny.edu]

5. Anticancer and Anti-Inflammatory Mechanisms of NOSH-Aspirin and Its Biological Effects -
PMC [pmc.ncbi.nlm.nih.gov]

6. NOSH-aspirin (NBS-1120), a novel nitric oxide- and hydrogen sulfide-releasing hybrid has
enhanced chemo-preventive properties compared to aspirin, is gastrointestinal safe with all
the classic therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]

7. aacrjournals.org [aacrjournals.org]

8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

9. NOSH-Aspirin: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of
Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Foundational
Chemical Properties of NOSH-Aspirin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3235942#foundational-research-on-nosh-aspirin-s-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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